molecular formula C17H15F5N4O B2364726 2,4-difluoro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide CAS No. 2034258-61-0

2,4-difluoro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide

Cat. No. B2364726
CAS RN: 2034258-61-0
M. Wt: 386.326
InChI Key: ZFLCBDZIZALXDM-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with two fluorine atoms (difluoro), and the amide nitrogen is connected to a piperidine ring, which in turn is connected to a pyrimidine ring. The pyrimidine ring carries a trifluoromethyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine and pyrimidine rings, the introduction of the fluorine and trifluoromethyl groups, and finally the coupling of these components to form the final compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of several aromatic rings (benzene and pyrimidine), a cyclic amine (piperidine), and several fluorine atoms. The exact arrangement of these groups would depend on the specifics of the synthesis .


Chemical Reactions Analysis

As an aromatic compound with several functional groups, this compound could participate in a variety of chemical reactions. The presence of the amide group could allow for reactions involving the carbonyl group or the nitrogen atom. The fluorine atoms could potentially be replaced in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the fluorine atoms could make the compound more lipophilic, which could influence its solubility and reactivity. The aromatic rings could contribute to its UV/Vis absorption properties .

Scientific Research Applications

1. Antineoplastic Applications

  • Flumatinib Metabolism in Chronic Myelogenous Leukemia : Flumatinib, a tyrosine kinase inhibitor related to 2,4-difluoro-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide, has been studied for its metabolism in patients with chronic myelogenous leukemia. The study identified the main metabolic pathways and metabolites of flumatinib, which include N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, among others (Gong, Chen, Deng, & Zhong, 2010).

2. Neurological Disorder Treatment

  • KCNQ2/Q3 Potassium Channel Openers for Epilepsy : A series of N-pyridyl benzamide KCNQ2/Q3 potassium channel openers, which are structurally related to this compound, were identified for their potential in treating epilepsy and pain. This study highlights the structure-activity relationships leading to these compounds (Amato et al., 2011).

3. Analytical Chemistry Applications

  • Capillary Electrophoresis of Related Substances : The compound has been studied in the context of capillary electrophoretic separation, which is essential for quality control in pharmaceutical contexts. This research is significant for understanding the analytical aspects of related compounds (Ye et al., 2012).

4. Diabetes Treatment

  • Dipeptidyl Peptidase Inhibitor : The compound has been researched as a dipeptidyl peptidase IV inhibitor, with studies focusing on its metabolism, excretion, and pharmacokinetics in different species, including humans. This is particularly relevant for the treatment of type 2 diabetes (Sharma et al., 2012).

5. GPR119 Agonist for Diabetes and Obesity

  • GPR119 Agonist Development : A novel series of compounds, including derivatives of this compound, were developed as GPR119 agonists, showing potential for treating diabetes and obesity. The study discusses the design, synthesis, and biological activities of these compounds (Kubo et al., 2021).

6. Antibacterial Applications

  • Synthesis and Antibacterial Activity : Compounds including piperidine containing pyrimidine imines, structurally related to the main compound, have been synthesized and screened for their antibacterial activity. This research contributes to the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

7. Anticancer Research

  • Synthesis and Antitumor Evaluation : 2,4,6-Trisubstituted pyrimidine derivatives containing a benzothiazole moiety, structurally related to this compound, were synthesized and evaluated for antitumor activities against various cancer cells, showing the compound's potential in cancer treatment (Li et al., 2020).

8. Luminescent and Photophysical Properties

  • Aggregation Enhanced Emission : Compounds similar to this compound have been studied for their luminescent properties, with potential applications in various photophysical contexts (Srivastava et al., 2017).

9. Positron Emission Tomography (PET) Imaging

  • PET Agent Synthesis for Cancer Imaging : Research includes the synthesis of related compounds for use as PET agents, aiming to image specific mutations in cancers, highlighting the compound's potential in diagnostic imaging (Wang et al., 2013).

10. Anti-Angiogenic and DNA Cleavage Studies

  • Novel Derivatives for Anti-Angiogenic Activity : A series of novel derivatives of the compound were synthesized and evaluated for their anti-angiogenic and DNA cleavage activities, indicating potential in cancer treatment (Kambappa et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be used as a drug, it could interact with biological targets in the body. The exact mechanism would depend on the specific target and how the compound interacts with it .

Safety and Hazards

The safety and hazards associated with this compound would depend on several factors, including its reactivity, toxicity, and potential for bioaccumulation. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, or testing of its biological activity .

properties

IUPAC Name

2,4-difluoro-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F5N4O/c18-10-1-2-12(13(19)7-10)16(27)25-11-3-5-26(6-4-11)15-8-14(17(20,21)22)23-9-24-15/h1-2,7-9,11H,3-6H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLCBDZIZALXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=C(C=C(C=C2)F)F)C3=NC=NC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F5N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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